molecular formula C8H16ClNO4 B2430720 Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride CAS No. 2445749-63-1

Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride

Cat. No. B2430720
CAS RN: 2445749-63-1
M. Wt: 225.67
InChI Key: BVXBDYUMIRGPTF-RYLOHDEPSA-N
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Description

Pyrrolidines, which “Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride” is a derivative of, are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are involved in many biological processes and are the basis for many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound like “Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride” would likely involve a pyrrolidine core, with various functional groups attached. The exact structure would depend on the specific locations and types of these attachments .


Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions, depending on their functional groups. They can undergo reactions such as alkylation, acylation, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

  • Enantioselectivity in Organic Synthesis : A study by Sobolev et al. (2002) investigated the enantioselectivity of Candida rugosa lipase in the kinetic resolution of specific esters. Their research highlights the role of methyl esters in achieving high enantiomeric ratios, which is relevant to understanding the stereochemistry in organic synthesis (Sobolev et al., 2002).

  • Antimicrobial Applications : Shastri and Post (2019) explored the synthesis of novel carboxylic acids, including their antimicrobial evaluation. Such research is crucial for developing new antimicrobial agents (Shastri & Post, 2019).

  • Molecular Structure and Hydrogen-bonded Assembly : Guerrero et al. (2014) studied benzazepine derivatives in a reaction pathway leading to benzazepine carboxylic acid, providing insights into the molecular structure and hydrogen-bonded assembly in various dimensions (Guerrero et al., 2014).

  • NMR Analysis in Structural Verification : Irvine, Cooper, and Thornburgh (2008) used NMR analysis to verify the structures of hydroxytrichloropicolinic acids. Their research emphasizes the utility of NMR in understanding the structure of complex molecules (Irvine, Cooper, & Thornburgh, 2008).

  • Catalytic Asymmetric Synthesis in Pharmaceuticals : Imashiro and Seki (2004) conducted a study on the catalytic asymmetric synthesis of chiral glycidic acid derivatives, which is relevant for pharmaceutical applications (Imashiro & Seki, 2004).

Safety And Hazards

The safety and hazards associated with a compound like “Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride” would depend on its specific structure and properties. Some pyrrolidine derivatives are known to have biological activity and could be toxic in certain situations .

Future Directions

The study of pyrrolidine derivatives is an active area of research, with potential applications in areas such as medicinal chemistry and materials science. Future research might focus on synthesizing new derivatives, studying their properties, and exploring their potential applications .

properties

IUPAC Name

methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-11-5-4-9-6(7(5)12-2)8(10)13-3;/h5-7,9H,4H2,1-3H3;1H/t5-,6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXBDYUMIRGPTF-RYLOHDEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC(C1OC)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN[C@H]([C@@H]1OC)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride

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